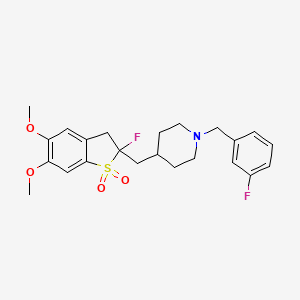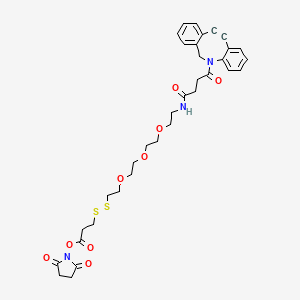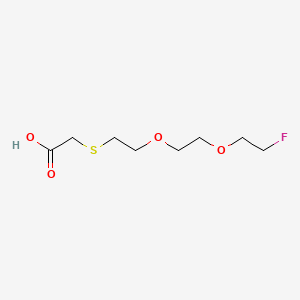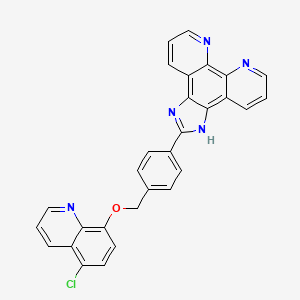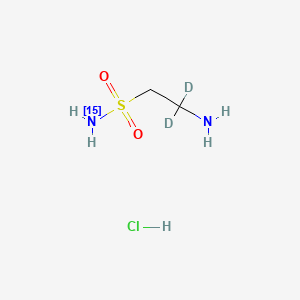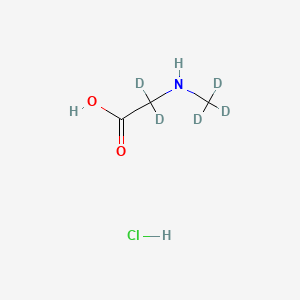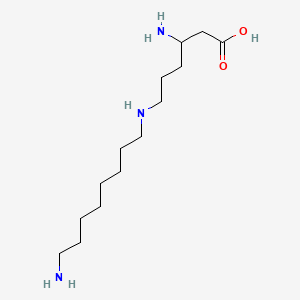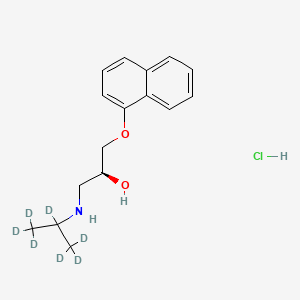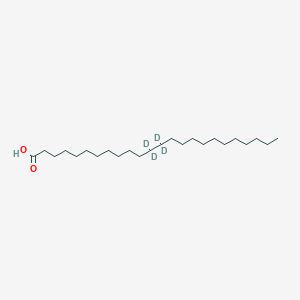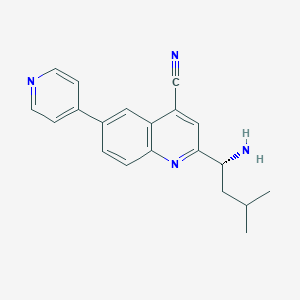
Secalciferol 24-Glucuronide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Secalciferol 24-Glucuronide-d6 involves the glucuronidation of Secalciferol. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of Secalciferol are protected using suitable protecting groups.
Glucuronidation: The protected Secalciferol is reacted with a glucuronic acid derivative under acidic or basic conditions to form the glucuronide.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Secalciferol are glucuronidated using automated reactors.
Purification: The product is purified using techniques such as chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and stability.
Analyse Chemischer Reaktionen
Types of Reactions
Secalciferol 24-Glucuronide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Secalciferol.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted glucuronides .
Wissenschaftliche Forschungsanwendungen
Secalciferol 24-Glucuronide-d6 has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the quantification of Secalciferol derivatives.
Biology: The compound is used in studies related to vitamin D metabolism and its biological effects.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of vitamin D analogs.
Industry: It is used in the development of new vitamin D-based therapeutics and supplements
Wirkmechanismus
Secalciferol 24-Glucuronide-d6 exerts its effects by interacting with vitamin D receptors in the body. The glucuronide moiety enhances its solubility and bioavailability, allowing it to be more effectively absorbed and utilized. The compound influences various molecular pathways involved in calcium and phosphate homeostasis, immune response, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Secalciferol: The parent compound, used in similar research applications.
Calcitriol: Another vitamin D analog with similar biological effects.
Ergocalciferol: A form of vitamin D2, used in different therapeutic contexts.
Uniqueness
Secalciferol 24-Glucuronide-d6 is unique due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. Its glucuronide moiety also provides distinct pharmacokinetic properties compared to other vitamin D analogs .
Eigenschaften
Molekularformel |
C33H52O9 |
|---|---|
Molekulargewicht |
598.8 g/mol |
IUPAC-Name |
(2R,3R,4R,5S,6S)-6-[(3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-hydroxy-2-(trideuteriomethyl)heptan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O9/c1-18-8-12-22(34)17-21(18)11-10-20-7-6-16-33(5)23(13-14-24(20)33)19(2)9-15-25(32(3,4)40)41-31-28(37)26(35)27(36)29(42-31)30(38)39/h10-11,19,22-29,31,34-37,40H,1,6-9,12-17H2,2-5H3,(H,38,39)/b20-10+,21-11-/t19-,22+,23-,24+,25+,26-,27-,28+,29-,31+,33-/m1/s1/i3D3,4D3 |
InChI-Schlüssel |
ZXZYKXRMDPBOJP-RRDRPAJBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([C@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


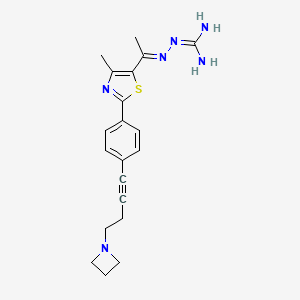
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
